molecular formula C9H11NO B13658347 1-(5-Methylpyridin-3-yl)propan-1-one

1-(5-Methylpyridin-3-yl)propan-1-one

Cat. No.: B13658347
M. Wt: 149.19 g/mol
InChI Key: ZVVXXIHURFCODN-UHFFFAOYSA-N
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Description

1-(5-Methylpyridin-3-yl)propan-1-one is a ketone derivative featuring a pyridine ring substituted with a methyl group at the 5-position and a propan-1-one chain. This structure places it within a broader class of aromatic ketones, where variations in substituents significantly influence physicochemical and biological properties.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-(5-methylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C9H11NO/c1-3-9(11)8-4-7(2)5-10-6-8/h4-6H,3H2,1-2H3

InChI Key

ZVVXXIHURFCODN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=CC(=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methylpyridin-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 5-methylpyridine with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Methylpyridin-3-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pyridine/Phenyl-Substituted Propanones
  • 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158): Substituents: Hydroxyphenyl and pyridin-4-yl groups. Toxicity: Negative in bacterial reverse mutation tests but clastogenic in human lymphocyte chromosomal aberration assays at ≥245 µg/mL . Implications: The hydroxyl group enhances solubility but introduces genotoxicity risks, contrasting with the methylpyridinyl group in the target compound, which lacks such polar substituents.
  • 1-(2-Hydroxy-4-isobutoxyphenyl)-3-(pyridin-2-yl)propan-1-one (No. 2159): Substituents: Isobutoxy and pyridin-2-yl groups.
Cathinone Derivatives
  • 4-Fluoromethcathinone (4-FMC): Substituents: 4-Fluorophenyl and methylamino groups. Activity: Acts as a central nervous system (CNS) stimulant due to the 2-amino-1-phenylpropan-1-one core, which facilitates interactions with neurotransmitter transporters . Contrast: The absence of an amino group in 1-(5-Methylpyridin-3-yl)propan-1-one likely eliminates psychoactive effects, making it distinct from cathinones.
Antimicrobial Propanones
  • (E)-3-(4-(Benzyloxy)phenyl)-2-(benzylideneamino)-1-(thiazolidin-3-yl)propan-1-one (AAP series): Substituents: Thiazolidin and benzyloxy groups. Activity: Demonstrated in vitro antimicrobial properties, attributed to the thiazolidin ring and benzylideneamino moiety .

Physicochemical Properties

Compound Name Key Substituents Solubility Lipophilicity Notable Properties
This compound 5-Methylpyridine, propanone Moderate (polar ketone) Moderate (CH3 on pyridine) Likely stable to oxidation
Nerone (1-(2-methyl-5-isopropylcyclohex-2-enyl)propan-1-one) Cyclohexenyl, isopropyl Low (non-polar cyclic) High (cyclic terpene) Volatile, used in fragrances
1-(5-Chlorothiophen-2-yl)-2-methylpropan-1-one Chlorothiophene, methyl Low (Cl increases lipophilicity) High Potential agrochemical applications

Toxicity and Regulatory Considerations

  • Genotoxicity: Pyridine/phenyl analogs (Nos. 2158–2160) show clastogenicity, emphasizing the impact of hydroxyl and alkoxy substituents . The target compound’s methyl group may reduce such risks.

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